REACTION_CXSMILES
|
[CH2:1]([Cl:5])[C:2](=[CH2:4])[CH3:3].[S:6]([O-:9])([O-:8])=[O:7].[Na+:10].[Na+]>>[CH2:1]([S:6]([O-:9])(=[O:8])=[O:7])[C:2](=[CH2:4])[CH3:3].[Na+:10].[Cl-:5].[Na+:10] |f:1.2.3,4.5,6.7|
|
Name
|
sulfites
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(C)=C)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])[O-].[Na+].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to give the target products
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(C)=C)S(=O)(=O)[O-].[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
[Cl-].[Na+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]([Cl:5])[C:2](=[CH2:4])[CH3:3].[S:6]([O-:9])([O-:8])=[O:7].[Na+:10].[Na+]>>[CH2:1]([S:6]([O-:9])(=[O:8])=[O:7])[C:2](=[CH2:4])[CH3:3].[Na+:10].[Cl-:5].[Na+:10] |f:1.2.3,4.5,6.7|
|
Name
|
sulfites
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(C)=C)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])[O-].[Na+].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to give the target products
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(C)=C)S(=O)(=O)[O-].[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
[Cl-].[Na+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |